Epacadostat (INCB024360) is a potent and selective small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). [, ] It falls outside typical "drug-like" space due to the presence of several unusual functional groups, including a hydroxyamidine, furazan, bromide, and sulfamide. [] IDO1 is a heme-containing enzyme that plays a crucial role in the kynurenine pathway of tryptophan metabolism. [] This pathway leads to the degradation of tryptophan and the production of kynurenine, a metabolite that contributes to immune suppression within the tumor microenvironment. [, ]
Despite the challenges encountered in clinical trials, IDO1 remains an attractive target for cancer immunotherapy. [] Future research directions for Epacadostat and other IDO1 inhibitors include:
Epacadostat was developed by Incyte Corporation through a data-centric medicinal chemistry approach. It is classified as a small molecule drug and belongs to the category of immunomodulatory agents. Its design incorporates several unique functional groups that contribute to its pharmacological profile, including hydroxyamidine, furazan, bromide, and sulfamide .
The synthesis of Epacadostat involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized from a precursor through a series of reactions that include:
The detailed synthetic route is often proprietary but generally involves optimizing reaction conditions to maximize yield and purity while minimizing side products .
Epacadostat's molecular formula is , with a molecular weight of approximately 332.17 g/mol. The structure features:
The compound's three-dimensional conformation allows for optimal interactions with the active site of IDO1, as evidenced by crystallographic studies that reveal extensive intramolecular hydrogen bonding contributing to its stability and permeability .
Epacadostat primarily functions through competitive inhibition of IDO1. The key chemical reaction involves:
The kinetics of this reaction can be characterized by determining the half-maximal inhibitory concentration (IC50), which has been reported around 54 nM in cellular assays . This indicates high potency in inhibiting IDO1 enzymatic activity.
The mechanism by which Epacadostat exerts its effects includes:
Epacadostat exhibits several notable physical and chemical properties:
These properties contribute to its bioavailability and efficacy as an oral medication .
Epacadostat has been primarily investigated for its potential in cancer immunotherapy. Key applications include:
Epacadostat functions as a competitive heme-binding inhibitor that directly targets the catalytic site of IDO1. Structural analyses reveal that epacadostat binds with high affinity (Ki < 10 nM) to the heme iron within IDO1's active site, preventing oxygen activation and substrate oxidation. This binding conformation sterically hinders tryptophan access while stabilizing the heme cofactor in its ferrous state, thereby abolishing the enzyme's ability to catalyze the initial and rate-limiting step of tryptophan degradation along the kynurenine pathway.
The enzymatic blockade is evidenced by rapid and sustained reductions in kynurenine production both in vitro and in vivo. In clinical specimens from colorectal cancer (CRC) patients, cetuximab-resistant tumors exhibited significant IDO1 upregulation. Epacadostat treatment reduced the kynurenine/tryptophan (Kyn/Trp) ratio by >80% in cell cultures and mouse models, confirming target engagement [1]. Similarly, a phase II study in non-small cell lung cancer (NSCLC) patients showed that epacadostat (100 mg BID) significantly decreased circulating kynurenine levels from baseline (P < 0.01), though complete normalization was not consistently achieved [9]. This partial suppression may relate to dose limitations or compensatory IDO1 induction by interferon-γ (IFN-γ) within the TME.
Notably, emerging research suggests epacadostat may paradoxically enhance IDO1's non-enzymatic signaling function. Fluorescence resonance energy transfer (FRET) analyses demonstrate that epacadostat promotes the association between IDO1 and Src homology region 2 domain-containing phosphatase-1 (SHP-1) in HeLa cells, potentially strengthening immunosuppressive signaling pathways independent of kynurenine production [5]. This "signaling switch" phenomenon might explain limited clinical efficacy despite robust enzymatic inhibition and warrants investigation in combinatorial strategies.
The tryptophan-kynurenine metabolic axis is a master regulator of immune tolerance in tumors. IDO1 overexpression depletes local tryptophan pools while accumulating immunosuppressive kynurenine metabolites, creating a dual mechanism of T-cell suppression:
Epacadostat disrupts this axis by blocking kynurenine generation. In cetuximab-resistant CRC models, resistant tumors exhibited elevated baseline IDO1/IDO2 expression and Kyn/Trp ratios. Epacadostat monotherapy reduced tumoral kynurenine concentrations by >70%, reversing tryptophan depletion and suppressing AhR activation [1]. This metabolic reprogramming transforms the TME from immunosuppressive to immunogenic, as evidenced by increased CD8+ T-cell infiltration and M1 macrophage polarization. Similar effects were observed in melanoma, where sphingomyelin-derived nanovesicles ("Epacasomes") delivering epacadostat depleted intratumoral kynurenine and enhanced PD-1 inhibitor efficacy [2].
Table 1: Epacadostat's Impact on Tryptophan-Kynurenine Metabolism Across Preclinical Models
Cancer Type | Model System | Kynurenine Reduction | Tryptophan Restoration | Downstream Effects |
---|---|---|---|---|
Colorectal Cancer [1] | Cetuximab-resistant cells | >80% | 2.5-fold increase | Increased CD8+ TILs, M1 polarization |
Melanoma [2] | B16-F10 tumors (mice) | 68–75% | Not reported | Enhanced CTL/NK activity |
NSCLC [9] | Patient serum | 45–60% | Moderate increase | Partial T-cell activation |
Epacadostat reshapes the T-cell landscape by differentially modulating effector and regulatory subsets:
The net effect is a significant increase in the CD8+/Treg ratio, a biomarker predictive of immunotherapy response. In CRC mouse models, epacadostat combined with cetuximab elevated the intratumoral CD8+/Treg ratio by 4.2-fold compared to monotherapy, correlating with tumor regression [1]. Similarly, in melanoma, nanovesicle-delivered epacadostat reduced intratumoral Tregs and myeloid-derived suppressor cells (MDSCs) while expanding CTLs when combined with PD-1 blockade [2]. This rebalancing of effector-to-suppressor ratios underpins epacadostat's synergy with checkpoint inhibitors and cytotoxic therapies.
Dendritic cells are pivotal initiators of anti-tumor immunity, and their function is severely compromised by IDO1 activity. Epacadostat revitalizes DC immunogenicity through:
Table 2: Epacadostat's Multimodal Immune Modulatory Effects
Immune Cell Target | Mechanism of Action | Functional Outcome | Validating Evidence |
---|---|---|---|
Dendritic Cells | Blocks IDO1-mediated maturation arrest | ↑ CD80/CD86/CD83 expression; ↑ IL-12 secretion | Human DC assays [4]; Hydrogel delivery [7] |
CD8+ T Cells | Reverses tryptophan starvation & AhR signaling | ↑ Proliferation, IFN-γ/TNF-α production, cytolytic activity | T-cell killing assays [4]; Tumor models [1][2] |
Regulatory T Cells | Suppresses kynurenine-dependent differentiation | ↓ Treg induction; ↓ IL-10/TGF-β production | DC-Treg co-cultures [4]; Reduced Tregs in tumors [1][2] |
Macrophages | Attenuates IDO1-driven M2 polarization | ↑ M1 phenotype; ↑ tumor phagocytosis | Increased M1 in CRC models [1] |
Epacadostat’s ability to enhance DC function extends beyond direct enzymatic inhibition. By preventing the establishment of an immunosuppressive feedback loop via AhR-IDO1 crosstalk, it enables durable antigen presentation and T-cell priming. This positions epacadostat as a rational combinatorial partner for cancer vaccines and adoptive T-cell therapies, where DC activation is paramount for therapeutic success.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7